molecular formula C15H24BrFN2 B4843044 N'-[(3-bromo-4-fluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine

N'-[(3-bromo-4-fluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine

Cat. No.: B4843044
M. Wt: 331.27 g/mol
InChI Key: GCCWTCTUEHDEEM-UHFFFAOYSA-N
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Description

N’-[(3-bromo-4-fluorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine is a synthetic organic compound characterized by the presence of bromine, fluorine, and ethyl groups attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-bromo-4-fluorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3-bromo-4-fluorobenzyl chloride with N,N,N’-triethylethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-bromo-4-fluorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogens or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

N’-[(3-bromo-4-fluorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(3-bromo-4-fluorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The ethane-1,2-diamine backbone allows for interactions with various biological molecules, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Shares the bromine and fluorine substituents but has a different core structure.

    4-bromo-3-(5’-carboxy-4’-chloro-2’-fluorophenyl)-1-methyl-5: Contains similar halogen substituents but differs in the overall molecular framework.

Uniqueness

N’-[(3-bromo-4-fluorophenyl)methyl]-N,N,N’-triethylethane-1,2-diamine is unique due to its specific combination of bromine, fluorine, and ethyl groups attached to an ethane-1,2-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[(3-bromo-4-fluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BrFN2/c1-4-18(5-2)9-10-19(6-3)12-13-7-8-15(17)14(16)11-13/h7-8,11H,4-6,9-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCWTCTUEHDEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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